Methyl 4-(azetidine-1-carbonyl)benzoate Methyl 4-(azetidine-1-carbonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 915199-14-3
VCID: VC15950603
InChI: InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

Methyl 4-(azetidine-1-carbonyl)benzoate

CAS No.: 915199-14-3

Cat. No.: VC15950603

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(azetidine-1-carbonyl)benzoate - 915199-14-3

Specification

CAS No. 915199-14-3
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 4-(azetidine-1-carbonyl)benzoate
Standard InChI InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3
Standard InChI Key PUXOBYVATJHYLR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2

Introduction

Chemical Identity and Structural Properties

Methyl 4-(azetidine-1-carbonyl)benzoate belongs to the class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The IUPAC name, methyl 4-(azetidine-1-carbonyl)benzoate, reflects its two primary functional groups: a benzoate ester and an azetidine-1-carbonyl moiety.

Key Structural Features:

  • Azetidine Ring: A four-membered saturated heterocycle with one nitrogen atom, contributing significant ring strain and unique reactivity.

  • Benzoate Ester: A benzene ring substituted with a methoxycarbonyl group at the para position, enhancing steric and electronic effects.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC2
InChI KeyPUXOBYVATJHYLR-UHFFFAOYSA-N

The compound’s crystal structure and spectroscopic data (e.g., NMR, IR) remain areas for further exploration, though computational models predict a planar benzoate group and a puckered azetidine ring.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves multi-step protocols:

  • Azetidine Ring Formation:

    • Azetidine precursors are synthesized via [2+2] cycloaddition reactions or ring-opening of β-lactams.

    • Example: Reaction of 1,3-dibromopropane with ammonia under high pressure yields azetidine.

  • Coupling with Benzoate Derivatives:

    • The azetidine moiety is coupled to methyl 4-(chlorocarbonyl)benzoate using peptide coupling reagents (e.g., EDCI, DCC).

    • Reaction conditions: Dry dichloromethane, 0–25°C, 12–24 hours.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Azetidine synthesis1,3-Dibromopropane, NH₃, 80°C65–70%
Ester couplingEDCI, DCM, rt, 24h85%

Industrial production employs continuous flow reactors to enhance yield (≥90%) and reduce waste.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its strained azetidine ring and ester group:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the azetidine ring to a γ-lactam.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the azetidine ring.

Nucleophilic Substitution

The azetidine’s nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide), forming quaternary ammonium salts.

Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the ester hydrolyzes to 4-(azetidine-1-carbonyl)benzoic acid, a precursor for further derivatization.

Applications in Research and Industry

Medicinal Chemistry

  • Scaffold for Drug Design: The azetidine ring enhances membrane permeability, making it valuable for CNS-targeted drugs.

  • PROTAC Development: Serves as a linker in proteolysis-targeting chimeras due to its rigid structure.

Material Science

  • Polymer Synthesis: Incorporation into polyamides improves thermal stability (Tₘ ≥ 220°C).

Comparison with Structural Analogs

Methyl 4-(Azetidine-3-Carbonyl)Benzoate

  • Positional Isomerism: The 3-carbonyl derivative exhibits reduced ring strain, altering reactivity and bioavailability.

  • Biological Performance: 3-Carbonyl analogs show 30% lower tyrosinase inhibition compared to 1-carbonyl variants.

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